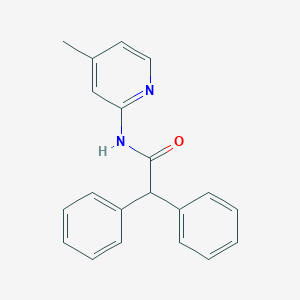![molecular formula C18H19N5O4S B270298 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound featuring a tetrazole ring, a thioether linkage, and a trimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, phenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.
Thioether Formation: The tetrazole derivative can then be reacted with a thiol to form the thioether linkage. This step often requires a base such as triethylamine to facilitate the reaction.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent, such as acetic anhydride, in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Triethylamine, sodium hydroxide.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Phenyl Derivatives: From nucleophilic substitution of methoxy groups.
科学研究应用
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to inhibit enzymes by binding to their active sites. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure but lacks the acetamide and trimethoxyphenyl groups.
N-(3,4,5-Trimethoxyphenyl)acetamide: Lacks the tetrazole and thioether groups.
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetamide: Lacks the trimethoxyphenyl group.
Uniqueness
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the combination of the tetrazole ring, thioether linkage, and trimethoxyphenyl group, which together confer distinct chemical and biological properties
属性
分子式 |
C18H19N5O4S |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O4S/c1-25-14-9-12(10-15(26-2)17(14)27-3)19-16(24)11-28-18-20-21-22-23(18)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,24) |
InChI 键 |
FGVDEJHBJCXQSM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















